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The use of gold in medicine, a practice known as chrysotherapy, has a history stretching back
millennia, with early applications rooted in alchemy and traditional medicine for a variety of
ailments.[1] Its modern scientific journey began in 1890 when the German bacteriologist Robert
Koch discovered that gold cyanide could inhibit the growth of Mycobacterium tuberculosis in
vitro.[2][3] This discovery, though ineffective in vivo, sparked clinical interest in gold
compounds.[3] The pivotal moment for immunology arrived in 1929, when Jacques Forestier,
observing similarities between tuberculosis and rheumatoid arthritis (RA), empirically
administered gold salts to RA patients and noted significant improvements, including reduced
joint pain and, in some cases, complete remission.[2][4] For decades, gold salts were a
cornerstone of RA treatment, yet the scientific basis for their efficacy remained largely a
mystery.[4][5] This guide delves into the foundational studies that unraveled the complex
Immunosuppressive mechanisms of gold salts, transforming them from a serendipitous remedy
into a subject of rigorous scientific inquiry.

Part 1: The Macrophage as a Primary Cellular Target

Early investigations into the mechanism of gold salts quickly identified the macrophage as a
key player. Macrophages are central to the pathogenesis of RA, acting as antigen-presenting
cells (APCs) and potent producers of pro-inflammatory cytokines within the synovial tissue.[6]
Foundational studies revealed that gold compounds are avidly taken up by these cells, where
they concentrate within lysosomes, forming characteristic electron-dense bodies termed
"aureosomes".[7][8][9]
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This sequestration within the lysosomal compartment is not a passive event; it is the locus of
gold's initial iImmunosuppressive actions. Inside the aureosomes, gold directly interferes with
the processing of antigens.[7][10] This critical step precedes antigen presentation to T cells,
thereby dampening the initiation of the adaptive immune response. By altering antigen
processing, gold salts effectively reduce the activation of autoreactive T cells that drive the
chronic inflammation characteristic of RA.[7][10]

Furthermore, gold compounds profoundly suppress the inflammatory output of macrophages.
Studies demonstrated a marked reduction in the secretion of key pro-inflammatory cytokines,
including Tumor Necrosis Factor-alpha (TNF-a), Interleukin-1( (IL-13), and Interleukin-6 (IL-6),
upon treatment with gold salts like Auranofin.[6][7] This reduction in cytokine expression is a
direct consequence of inhibiting intracellular signaling pathways, which will be detailed later in
this guide.[7][10]

Experimental Protocol 1: In Vitro Macrophage Cytokine
Suppression Assay

This protocol outlines a foundational experiment to quantify the inhibitory effect of a gold salt
(e.g., Auranofin) on cytokine production by a macrophage cell line.

Objective: To determine the dose-dependent effect of Auranofin on lipopolysaccharide (LPS)-
induced production of TNF-a by RAW 264.7 murine macrophages.

Methodology:

o Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1%
Penicillin-Streptomycin at 37°C in a 5% CO: incubator.

o Cell Seeding: Seed 2 x 10° cells per well in a 96-well plate and allow them to adhere
overnight.

o Gold Salt Preparation: Prepare a stock solution of Auranofin in DMSO. Serially dilute the
stock in culture medium to achieve final concentrations ranging from 0.1 uM to 10 uM.
Include a vehicle control (DMSO diluted to the highest concentration used).

o Pre-treatment: Remove the old medium from the cells and add the medium containing the
various concentrations of Auranofin or vehicle control. Incubate for 2 hours.
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o Stimulation: Add LPS to each well (except for the unstimulated control) to a final
concentration of 100 ng/mL to induce an inflammatory response.

 Incubation: Incubate the plate for 24 hours at 37°C and 5% CO-..

o Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet any detached
cells. Carefully collect the supernatant for cytokine analysis.

o Cytokine Quantification: Measure the concentration of TNF-a in the supernatants using a
commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's
instructions.

» Data Analysis: Plot the TNF-a concentration against the Auranofin concentration to
determine the inhibitory effect. Calculate the ICso value (the concentration at which 50% of
the cytokine production is inhibited).

Causality and Validation: This protocol establishes a direct causal link between the gold salt
and the suppression of a key inflammatory cytokine. The inclusion of a vehicle control ensures
that the observed effect is not due to the solvent. The unstimulated control provides a baseline,
while the LPS-only control shows the maximum inflammatory response. The dose-response
curve provides a quantitative measure of the drug's potency.
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Workflow: Macrophage Cytokine Suppression Assay

1. Seed RAW 264.7 Cells
(2x10"5 cells/well)

2. Pre-treat with Auranofin
(0.1-10 uM, 2h)

3. Stimulate with LPS
(100 ng/mL)

4, Incubate
(24 hours)

5. Collect Supernatant

6. Quantify TNF-a
(ELISA)

7. Analyze Data
(IC50 Calculation)
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Workflow for assessing gold salt-mediated cytokine suppression.
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Part 2: Modulating the Adaptive Imnmune Response:
Effects on Lymphocytes

The immunosuppressive actions of gold salts extend beyond the innate immune system to
modulate lymphocyte function.[11] While some studies suggest a direct toxic effect on
lymphocytes at higher concentrations[12], the primary therapeutic mechanism is believed to be
an indirect consequence of gold's effect on macrophage-T cell cooperation.[11][13] By
impairing antigen presentation by macrophages, gold salts effectively reduce the activation and
subsequent proliferation of T lymphocytes.[11][14]

Furthermore, investigations revealed that gold can influence the differentiation of T helper (Th)
cells. It was shown to promote an upregulation of IL-4 mRNA, which is indicative of a shift from
a pro-inflammatory Thl phenotype to an anti-inflammatory Th2 phenotype.[7] This shift
contributes to resolving inflammation rather than perpetuating it.

Gold salts also impact B lymphocyte differentiation in response to polyclonal activators,
suggesting a broader effect on the adaptive immune system.[11][13] Clinical studies have
corroborated these in vitro findings, showing that treatment with Auranofin leads to a significant
fall in the production of IgG and IgM rheumatoid factor by mononuclear cells from RA patients.
[15]

Experimental Protocol 2: T-Cell Proliferation Assay
(CFSE Dilution)

This protocol describes a method to assess the effect of gold salts on the proliferation of T
lymphocytes in response to a mitogen.

Objective: To measure the inhibitory effect of Gold Sodium Thiomalate (GSTM) on
Concanavalin A (ConA)-induced T-cell proliferation using Carboxyfluorescein succinimidyl ester
(CFSE) dilution.

Methodology:

o Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood
using Ficoll-Paque density gradient centrifugation.
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e CFSE Staining: Resuspend PBMCs at 1 x 10° cells/mL in PBS. Add CFSE to a final
concentration of 5 uM. Incubate for 10 minutes at 37°C, protected from light. Quench the
reaction by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.

o Cell Washing: Wash the cells three times with complete RPMI medium to remove excess
CFSE.

o Cell Culture Setup: Resuspend the stained cells in complete RPMI and seed into a 96-well
plate at 2 x 10° cells per well.

o Treatment: Add GST at various concentrations (e.g., 1-50 pg/mL). Include an untreated
control.

e Mitogen Stimulation: Add ConA to a final concentration of 5 pg/mL to all wells except the
unstimulated control.

 Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% COz2 incubator.

» Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies
against T-cell markers (e.g., CD3, CD4). Analyze the cells using a flow cytometer.

o Data Analysis: Gate on the T-cell population (e.g., CD3+). On a histogram of CFSE
fluorescence, each peak of reduced fluorescence intensity represents a cell division.
Quantify the percentage of divided cells and the proliferation index in the presence and
absence of GST.

Causality and Validation: CFSE is a fluorescent dye that covalently binds to intracellular
proteins. With each cell division, the dye is distributed equally between daughter cells, leading
to a halving of fluorescence intensity. This allows for a precise, single-cell level quantification of
proliferation. The unstimulated control confirms that proliferation is mitogen-dependent, and the
dose-response to GST demonstrates its specific anti-proliferative effect.

Part 3: Unraveling Core Molecular Mechanisms

The foundational cellular studies paved the way for investigations into the precise molecular
pathways disrupted by gold compounds. Researchers identified several key signaling nodes
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and enzymes that are potently inhibited, providing a molecular explanation for the observed
immunosuppressive effects.

Inhibition of the NF-kB Signaling Pathway

A paramount discovery was the ability of gold salts to suppress the activity of Nuclear Factor-
kappa B (NF-kB).[7][16] NF-kB is a master transcriptional regulator that controls the expression
of a vast array of pro-inflammatory genes, including TNF-q, IL-1, IL-6, and adhesion molecules.
[17][18] In resting cells, NF-kB is held inactive in the cytoplasm by an inhibitory protein called
IKB. Upon stimulation by signals like LPS or TNF-q, the IkB kinase (IKK) complex is activated,
which then phosphorylates IkB.[19] This phosphorylation targets IkB for ubiquitination and
subsequent degradation by the proteasome, freeing NF-kB to translocate to the nucleus and
activate gene transcription.[18][19]

Foundational studies demonstrated that gold compounds, particularly Auranofin, inhibit the
activation of the IKK complex.[7] This action prevents the phosphorylation and degradation of
IKB, thereby trapping NF-kB in the cytoplasm and blocking the transcription of inflammatory
genes.[7][17] This mechanism is a central pillar of gold's anti-inflammatory and
immunosuppressive effects.[16][20]
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Gold salts inhibit NF-kB activation by blocking the IKK complex.
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Inhibition of Thioredoxin Reductase and Induction of
Oxidative Stress

Another critical molecular target, especially for Auranofin, is the selenoenzyme thioredoxin
reductase (TrxR).[17][21] TrxR is a key component of the thioredoxin system, which protects
cells from oxidative stress by reducing oxidized proteins.[9][21] Gold ions have a high affinity
for the selenocysteine residue in the active site of TrxR, leading to potent and often irreversible
inhibition of the enzyme.[21]

By inhibiting TrxR, Auranofin disrupts the cellular redox balance, leading to an accumulation of
reactive oxygen species (ROS) and a state of oxidative stress.[9][17] While high levels of
oxidative stress are generally damaging, in the context of an autoimmune disease
characterized by hyper-proliferating immune cells, this pro-oxidant effect can be therapeutic.
The increased ROS can trigger apoptosis (programmed cell death) in activated, pro-
inflammatory lymphocytes and macrophages, thereby helping to cull the cells driving the
pathology.[9]

Part 4: Foundational Evidence from In Vivo Models

The translation of in vitro findings into a therapeutic context relies on validation in animal
models of autoimmune disease. For gold salts, the collagen-induced arthritis (CIA) model in
rats and mice has been particularly informative.[18] These models mimic many features of
human RA, including joint inflammation, cartilage degradation, and bone erosion.

Studies using these models provided crucial evidence for the efficacy of gold salts in vivo.
Administration of gold compounds to arthritic animals resulted in significantly reduced paw
swelling, lower arthritis scores, and preserved joint integrity as observed through histological
analysis.[18] These clinical improvements were directly correlated with the molecular
mechanisms identified in vitro. For instance, tissue samples from the joints of gold-treated
animals showed reduced levels of pro-inflammatory cytokines and decreased activation of the
NF-kB pathway.[18][22] Strain-specific responses to gold were also noted, highlighting the role
of genetic background in susceptibility to both the therapeutic and adverse effects of gold.[23]
[24][25]

Data Summary: Key In Vivo Studies
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Conclusion and Perspective

The foundational research on gold salts represents a classic journey in pharmacology: from

empirical observation to deep mechanistic understanding. Initial studies pinpointed

macrophages and lymphocytes as key cellular targets, demonstrating that gold compounds

could stifle antigen presentation and curb the production of inflammatory mediators.[10][11]

Subsequent molecular investigations provided elegant explanations for these effects,

identifying the inhibition of the master inflammatory regulator NF-kB and the pro-oxidant

disruption of the thioredoxin system as core mechanisms of action.[7][17][21] Validated in

animal models of arthritis, these findings cemented the scientific rationale for chrysotherapy.

[18]
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While the use of gold salts has declined since the 1990s due to their slow onset of action and
potential for side effects, supplanted by newer biologics and DMARDSs, the foundational
knowledge they generated remains profoundly important.[2][4] Understanding how gold
modulates fundamental immune pathways continues to inform the development of new
therapeutic agents and offers potential avenues for repurposing these ancient remedies in the
modern era of medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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